4'-Bromo-2,3'-dimethyl-1,1'-biphenyl: Chemical Properties, Stability, and Cross-Coupling Dynamics in Advanced Synthesis
4'-Bromo-2,3'-dimethyl-1,1'-biphenyl: Chemical Properties, Stability, and Cross-Coupling Dynamics in Advanced Synthesis
Executive Summary
In the landscape of advanced organic synthesis and drug development, halogenated biphenyls serve as critical building blocks for constructing complex polyaromatic architectures. 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl (CAS: 2649019-76-9) is a highly specialized intermediate characterized by its unique steric profile. This technical whitepaper dissects the physicochemical properties, structural dynamics, and stability of this molecule. By exploring the causality behind its reactivity—specifically the profound impact of its ortho-methyl groups—this guide provides researchers with validated, self-correcting methodologies for utilizing this compound in transition-metal catalysis and photochemical applications.
Structural Dynamics & Causality of Steric Hindrance
The structural architecture of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl presents a fascinating dual-steric challenge that dictates its chemical behavior. The molecule features two distinct zones of steric hindrance that must be accounted for during experimental design:
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Zone 1: Biaryl Axis Twisting (The 2-Methyl Effect): The methyl group at the 2-position of the primary phenyl ring restricts rotation around the C1-C1' biaryl axis. This steric clash with the protons on the adjacent ring forces the molecule into a non-planar, twisted conformation. This disruption of extended
-conjugation impacts the molecule's UV absorption profile and solubility. -
Zone 2: Oxidative Addition Shielding (The 3'-Methyl Effect): The methyl group at the 3'-position is situated directly ortho to the 4'-bromo substituent. This proximity creates a localized steric shield around the C-Br bond. In palladium-catalyzed cross-coupling reactions, this shielding significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst[1]. Consequently, standard phosphine ligands (like PPh3) often fail, necessitating the use of highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or BrettPhos) to force the catalytic cycle forward[2].
Physicochemical Properties
Understanding the baseline quantitative properties of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is essential for precise stoichiometric calculations and solvent selection.
| Property | Value / Description |
| Chemical Name | 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl |
| CAS Registry Number | 2649019-76-9[3] |
| Molecular Formula | C14H13Br |
| Molecular Weight | 261.16 g/mol |
| Structural Features | Ortho-methyl (2-position), Ortho-bromo-methyl (3'-position) |
| Reactivity Profile | Electrophilic at C-Br; highly sterically hindered |
| Solubility | Soluble in Toluene, THF, DCM, and Acetonitrile; Insoluble in Water |
Stability Profile: Thermal vs. Photochemical
The stability of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is highly dependent on the environmental energy input.
Thermal and Chemical Stability: Under standard laboratory conditions (ambient light, room temperature), the molecule is highly stable. The C-Br bond is inert to mild nucleophiles and requires strong bases or transition metal catalysts to undergo cleavage. Its thermal stability allows it to endure high-temperature reflux conditions (e.g., 110 °C in toluene) without spontaneous degradation.
Photochemical Lability: Conversely, aryl bromides are susceptible to photochemical degradation. When exposed to ultraviolet (UV) irradiation (particularly around 385 nm), the molecule can enter an excited triplet state, leading to the homolytic cleavage of the C-Br bond[4]. The resulting aryl radical is partially stabilized by the hyperconjugative effect of the adjacent 3'-methyl group. In the presence of hydrogen donors (like organic solvents), this leads to the formation of the debrominated degradation product, 2,3'-dimethylbiphenyl.
Experimental Workflows & Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to verify that the observed chemical transformations are a direct result of the intended mechanistic pathways.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Because the 3'-methyl group heavily shields the 4'-bromo position, standard coupling conditions yield poor conversions. This protocol utilizes a highly active Pd/SPhos system to overcome this barrier[5].
Self-Validation Mechanism: The inclusion of an unhindered control (4-bromobiphenyl) in a parallel reaction allows the researcher to isolate and quantify the kinetic delay caused specifically by the 3'-methyl steric hindrance.
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Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine 2.0 mol% Pd2(dba)3 and 4.8 mol% SPhos in anhydrous toluene. Stir for 15 minutes to ensure the formation of the active, mono-ligated Pd(0)-SPhos complex. Causality: SPhos is chosen because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky biaryl backbone promotes reductive elimination.
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Substrate Addition: Add 1.0 equivalent of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl, 1.5 equivalents of the desired arylboronic acid, and 0.5 equivalents of dodecane (as an internal standard for GC-FID).
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Base Integration: Add 3.0 equivalents of aqueous K3PO4 (2M). Causality: The aqueous base is critical for activating the boronic acid into a boronate species, facilitating the transmetalation step[6].
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Reaction & Monitoring: Seal the vessel, remove from the glovebox, and heat to 100 °C. Pull 50 µL aliquots at 1h, 4h, and 12h. Quench with ethyl acetate/water, and analyze the organic layer via GC-FID against the dodecane standard.
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Validation Check: Compare the conversion rate of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl against the unhindered 4-bromobiphenyl control. A successful system will show >95% conversion for the hindered substrate within 12 hours, albeit slower than the control's 2-hour completion.
Suzuki-Miyaura catalytic cycle highlighting steric hindrance at the oxidative addition step.
Protocol 2: Photochemical Stability & Degradation Assessment
This protocol quantifies the susceptibility of the C-Br bond to homolytic cleavage under UV irradiation.
Self-Validation Mechanism: A "dark control" (a foil-wrapped flask subjected to the exact same thermal conditions) is run simultaneously. If degradation occurs only in the irradiated flask, the cleavage is definitively proven to be photochemical, not thermal.
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Solution Preparation: Dissolve 0.1 mmol of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl in 10 mL of degassed, anhydrous acetonitrile.
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Radical Trapping (Optional but Recommended): Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). Causality: TEMPO acts as a radical scavenger. If homolytic cleavage occurs, TEMPO will trap the resulting aryl radical, preventing hydrogen abstraction from the solvent and yielding a distinct, mass-identifiable adduct.
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Irradiation: Place the reaction vial in a photoreactor equipped with 385 nm UV-LEDs. Place the foil-wrapped dark control adjacent to it.
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Sampling and Quantification: Irradiate for 16 hours. Analyze both the irradiated sample and the dark control via HPLC-UV.
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Data Interpretation: The dark control must show 0% degradation. The irradiated sample will display a new peak corresponding to the debrominated product (or the TEMPO-adduct), confirming the photochemical lability of the sterically hindered C-Br bond.
Photochemical degradation pathway via homolytic C-Br cleavage under UV irradiation.
References
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2649019-76-9_CAS号:2649019-76-9_4'-Bromo-2,3'-dimethyl-1,1'-biphenyl Source: ChemSrc URL:[Link]
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Palladium-Catalyzed CN Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]
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Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL:[Link]
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Recyclable Pd nanoparticles immobilized on amine functionalized LDH for the Suzuki–Miyaura cross-coupling reaction Source: Vivekanand College URL:[Link]
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Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by... Source: ResearchGate URL:[Link]
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Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry Source: Hokkaido University (HUSCAP) URL:[Link]
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Photochemical Generation of Alkyl and Acyl Radicals Source: Universität Regensburg URL:[Link]
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Room-Temperature Photoinduced Direct C–H-Arylation via Base-Promoted Homolytic Aromatic Substitution Source: ACS Publications (Organic Letters) URL:[Link]
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